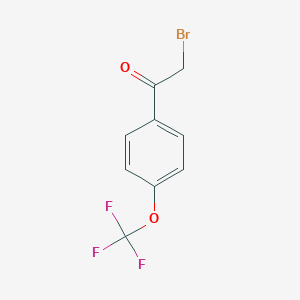

4-(Trifluoromethoxy)phenacyl bromide

Description

The exact mass of the compound 4-(Trifluoromethoxy)phenacyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethoxy)phenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethoxy)phenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAGGWLQIILIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381082 | |

| Record name | 4-(Trifluoromethoxy)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103962-10-3 | |

| Record name | 4-(Trifluoromethoxy)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-(trifluoromethoxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Reagent Profile: 4-(Trifluoromethoxy)phenacyl bromide

Topic: 4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3) Content Type: Technical Whitepaper / Synthetic Guide

Advanced Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary

4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3), also known as 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one, acts as a critical electrophilic building block in modern drug discovery.[1] Its structural value lies in the trifluoromethoxy (-OCF₃) motif—a privileged substructure that enhances metabolic stability and membrane permeability without significantly altering the steric bulk compared to a methoxy group.

This guide details the optimized synthesis, handling, and application of this reagent, specifically focusing on its role in constructing bioactive heterocycles via the Hantzsch thiazole synthesis.

Physicochemical Profile

The presence of the -OCF₃ group exerts a strong electron-withdrawing effect (

| Property | Data |

| CAS Number | 103962-10-3 |

| IUPAC Name | 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one |

| Molecular Formula | C₉H₆BrF₃O₂ |

| Molecular Weight | 283.04 g/mol |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | 50 – 55 °C |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Reactivity Class | |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Synthetic Routes & Optimization

The synthesis of 4-(trifluoromethoxy)phenacyl bromide relies on the

Below are two field-proven protocols: Method A (High Selectivity) and Method B (Scalable).

Diagram 1: Synthetic Workflow (Graphviz)

Caption: Comparative synthetic routes emphasizing selectivity (Method A) versus scalability (Method B).

Protocol A: Copper(II) Bromide Mediated Bromination (High Precision)

Rationale: Copper(II) bromide (

-

Setup: Charge a reaction flask with 4'-(trifluoromethoxy)acetophenone (1.0 eq) and ethyl acetate (EtOAc).

-

Addition: Add finely powdered

(2.0 eq). -

Reaction: Reflux the heterogeneous mixture vigorously for 2–4 hours. The green

will turn to white -

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting ketone is less polar than the bromide product.

-

Workup: Filter off the copper salts through a pad of Celite. Concentrate the filtrate.

-

Purification: Recrystallize from hexane or ethanol to yield white needles.

Protocol B: Elemental Bromine in Acetic Acid (Scalable)

Rationale: For multi-gram scales,

-

Solvation: Dissolve starting ketone (1.0 eq) in glacial acetic acid.

-

Catalysis: Add a catalytic amount of HBr (33% in AcOH) to initiate enol formation.

-

Addition: Add

(1.0 eq) dropwise at 0–10°C. The rate should match the consumption of the bromine color. -

Quench: Pour mixture into ice water. The product will precipitate.

-

Isolation: Filter the solid, wash copiously with cold water to remove acid, and dry under vacuum.

Application: Heterocycle Construction (Hantzsch Synthesis)

The primary utility of CAS 103962-10-3 is in the Hantzsch Thiazole Synthesis . The -OCF₃ group remains stable under these condensation conditions, allowing for the rapid generation of lipophilic kinase inhibitors or receptor antagonists.

Mechanistic Insight

The reaction proceeds via an

Diagram 2: Hantzsch Thiazole Mechanism

Caption: Stepwise mechanism of thiazole ring formation via condensation with thiourea.

Experimental Protocol: Synthesis of 2-Amino-4-arylthiazole

-

Reagents: Dissolve 4-(trifluoromethoxy)phenacyl bromide (1.0 mmol) and thiourea (1.1 mmol) in absolute ethanol (5 mL).

-

Reaction: Reflux for 1–2 hours.

-

Self-Validating Check: The reaction usually starts as a suspension and becomes clear as the thiazole hydrobromide salt forms, then may precipitate upon cooling.

-

-

Workup: Cool to room temperature. If precipitate forms, filter directly. If not, concentrate and neutralize with aqueous

to liberate the free base. -

Characterization:

-

1H NMR (DMSO-d6): Look for the thiazole proton singlet at

ppm and the disappearance of the

-

Medicinal Chemistry Implications[5][6][7][8][9][10]

The inclusion of the trifluoromethoxy group is not merely structural; it is a strategic pharmacokinetic modification.[2]

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) and the steric protection of the oxygen atom block oxidative metabolism (e.g., O-demethylation) common to methoxy analogs [3].

-

Lipophilicity: The -OCF₃ group increases

significantly ( -

Conformation: The -OCF₃ group prefers an orthogonal conformation relative to the phenyl ring, which can induce unique binding modes in enzyme active pockets (e.g., COX-2, Kinases) [4].

Safety & Handling (SDS Summary)

-

Hazards: This compound is a potent lachrymator and vesicant . It causes severe skin burns and eye damage (H314).[3]

-

Handling:

-

Always handle in a functioning chemical fume hood.

-

Wear butyl rubber gloves (nitrile may be permeable to

-bromo ketones over time). -

Decontamination: Quench spills with a solution of dilute ammonia or sodium thiosulfate to destroy the alkylating capability.

-

References

-

King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

-

Potewar, T. M., et al. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium hexafluorophosphate.[4] Journal of Heterocyclic Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem. (General reference for OCF3 properties).

Sources

- 1. 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethanone , 97% , 103962-10-3 - CookeChem [cookechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one, Tech., Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Monograph: 2-Bromo-4'-(trifluoromethoxy)acetophenone

Strategic Utilization in Medicinal Chemistry & Synthetic Protocols

Executive Summary

2-Bromo-4'-(trifluoromethoxy)acetophenone (CAS: 103962-10-3) is a high-value electrophilic synthon utilized primarily in the synthesis of heterocycles for drug discovery. Distinguished by the trifluoromethoxy (

Part 1: Chemical Profile & Physicochemical Analysis

The strategic value of this compound lies in the unique electronic and steric properties of the

Table 1: Physicochemical Specifications

| Property | Data | Technical Note |

| CAS Number | 103962-10-3 | |

| IUPAC Name | 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one | |

| Molecular Weight | 283.04 g/mol | Heavy atom count aids in crystallographic phasing.[3] |

| Appearance | White to light beige crystalline solid | Low melting point requires cold storage to prevent oiling. |

| Melting Point | 50–55 °C | Sharp transition indicates high purity; broad range suggests hydrolysis. |

| Boiling Point | ~266 °C (Predicted) | Decomposes at high heat; distillation is not recommended. |

| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes slowly in aqueous buffers; reacts with alcohols. |

| Reactivity Class | Potent alkylating agent (Electrophile). |

Part 2: Synthetic Accessibility & Preparation

While commercially available, in-house preparation is often required to ensure freshness, as

Optimized Protocol: -Bromination via NBS/TsOH

Objective: Synthesize 2-Bromo-4'-(trifluoromethoxy)acetophenone from the parent acetophenone.

Reagents:

-

4'-(Trifluoromethoxy)acetophenone (1.0 equiv)[4]

-

N-Bromosuccinimide (NBS) (1.05 equiv)

- -Toluenesulfonic acid (TsOH) (0.1 equiv)

-

Acetonitrile (

) (Solvent, 0.5 M concentration)

Workflow:

-

Dissolution: Charge a round-bottom flask with 4'-(trifluoromethoxy)acetophenone and

. Stir until dissolved. -

Activation: Add TsOH. The acid catalyst promotes enolization, the rate-determining step.

-

Bromination: Add NBS in portions over 15 minutes. Caution: Exothermic. Maintain temperature at 40–50 °C.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

) will convert to the mono-brominated product ( -

Workup: Remove solvent in vacuo. Redissolve residue in DCM. Wash with water (

) and brine ( -

Purification: Recrystallize from minimal hot hexane/ethanol (9:1).

Critical Control Point: Avoid using methanol or ethanol as reaction solvents, as the product can undergo solvolysis to form

Diagram 1: Synthetic Workflow & Purification Logic

Caption: Step-wise conversion of acetophenone to

Part 3: Reactivity & Mechanistic Pathways

The core utility of 2-Bromo-4'-(trifluoromethoxy)acetophenone is its dual electrophilicity. The carbonyl carbon and the

Key Application: Hantzsch Thiazole Synthesis

This is the primary route for generating kinase inhibitors. The reagent reacts with thioamides (or thioureas) to form 2,4-disubstituted thiazoles.

Mechanism:

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon, displacing bromide ( -

Cyclization: The nitrogen atom attacks the carbonyl carbon.

-

Dehydration: Loss of water aromatizes the ring to form the thiazole.

Diagram 2: Reactivity Map & Heterocycle Formation

Caption: Divergent synthetic pathways utilizing the bielectrophilic nature of the

Part 4: Strategic Value in Drug Design

The 4-trifluoromethoxy group acts as a superior bioisostere for chlorine or methyl groups.

-

Metabolic Shielding: The

bond strength ( -

Lipophilicity Modulation: It increases

without the steric bulk of a tert-butyl group, facilitating membrane permeation. -

Conformation: The

group prefers an orthogonal orientation relative to the phenyl ring, which can lock the ligand into a specific bioactive conformation within a receptor pocket.

Part 5: Handling, Stability & Safety (Lachrymator)[5]

CRITICAL WARNING: This compound is a potent lachrymator (tear gas agent) and skin corrosive.[5] It alkylates TRPA1 receptors in sensory nerve endings, causing intense pain and tearing.

Safety Protocol "Red-Level"

-

Engineering Controls: All operations (weighing, reaction, workup) must occur inside a certified chemical fume hood.

-

Decontamination: Glassware must be rinsed with a solution of sodium thiosulfate or ethanol/amine mixture to quench residual alkylating agent before removal from the hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

-

First Aid:

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound will darken (liberate

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775791, 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanone. Retrieved from [Link]

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for utility).

- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Hantzsch Thiazole Synthesis mechanism).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 4. CAS#:103962-10-3 | 2-Bromo-4'-(trifluoromethoxy)acetophenone | Chemsrc [chemsrc.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

4-(Trifluoromethoxy)phenacyl bromide molecular weight and formula

An In-Depth Technical Guide to 4-(Trifluoromethoxy)phenacyl Bromide: Synthesis, Reactivity, and Applications

Executive Summary

4-(Trifluoromethoxy)phenacyl bromide is a pivotal reagent in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science research. Its utility stems from the unique combination of a reactive α-bromo ketone functional group and the electronically distinct 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate bioavailability without introducing significant steric bulk. This guide provides a comprehensive overview of the compound's physicochemical properties, details robust synthetic and purification protocols, explores its core reactivity, and outlines its key applications. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for its effective and safe utilization in a research setting.

The Strategic Importance of the Trifluoromethoxy Group in Drug Discovery

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group offers a unique set of properties that are highly advantageous for developing drug candidates. Unlike its trifluoromethyl (-CF₃) analogue, the -OCF₃ group is a lipophilic electron-withdrawing group that can significantly improve a molecule's membrane permeability and resistance to oxidative metabolism. This enhanced metabolic stability often translates to a longer biological half-life and improved pharmacokinetic profile. Furthermore, the -OCF₃ group can act as a bioisostere for other functionalities, allowing for fine-tuning of a molecule's binding affinity and selectivity for its biological target. The strategic placement of this group on a phenacyl bromide scaffold creates a powerful and versatile building block for introducing these desirable properties into a wide range of molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. 4-(Trifluoromethoxy)phenacyl bromide is a stable, crystalline solid under standard conditions, facilitating ease of handling and weighing.

| Property | Value | Source |

| Chemical Formula | C₉H₆BrF₃O₂ | [1] |

| Molecular Weight | 283.04 g/mol | [1] |

| CAS Number | 103962-10-3 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 48-55 °C | [1] |

| Synonym | 2-Bromo-4'-(trifluoromethoxy)acetophenone | [1] |

Synthesis and Purification

The most reliable and common method for preparing 4-(trifluoromethoxy)phenacyl bromide is through the selective α-bromination of its precursor, 4'-(trifluoromethoxy)acetophenone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by a bromine source. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as the brominating agent due to its solid nature, which makes it safer and easier to handle.

Synthesis Workflow Diagram

Caption: Synthetic route for 4-(Trifluoromethoxy)phenacyl bromide.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the α-bromination of substituted acetophenones.[1]

-

Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-(trifluoromethoxy)acetophenone (e.g., 10 mmol, 1.0 eq).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (11 mmol, 1.1 eq) and a catalytic amount of an acid catalyst, such as Amberlyst® 15 ion-exchange resin (approx. 1g).

-

Solvent: Dissolve the reactants in a suitable solvent, such as ethyl acetate (35 mL). The choice of an inert solvent is crucial to prevent side reactions.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40°C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture to remove the solid catalyst. The filtrate contains the desired product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using an eluent such as petroleum ether/dichloromethane) or by recrystallization from a suitable solvent (e.g., methanol) to yield the final product as white crystals.

Core Reactivity and Mechanistic Insights

4-(Trifluoromethoxy)phenacyl bromide is a classic electrophile. Its reactivity is dominated by the carbon-bromine bond, which is activated by the adjacent electron-withdrawing carbonyl group. The primary reaction it undergoes is nucleophilic substitution (SN2), where a wide variety of nucleophiles can displace the bromide ion.

General Reactivity Diagram

Caption: SN2 reaction mechanism of the title compound.

This reactivity makes it an invaluable precursor for the synthesis of numerous molecular scaffolds. For instance, reaction with amines, phenols, thiols, or carboxylates provides a straightforward route to α-amino ketones, ethers, thioethers, and esters, respectively. A particularly powerful application is in the construction of heterocyclic systems, such as imidazoles, thiazoles, and quinoxalines, which are prevalent in biologically active molecules.[2][3]

Applications in Research and Development

The utility of 4-(trifluoromethoxy)phenacyl bromide spans multiple scientific disciplines.

-

Medicinal Chemistry: It serves as a key intermediate for incorporating the 4-(trifluoromethoxy)benzoylmethyl moiety into potential drug candidates. This can enhance biological activity and improve pharmacokinetic profiles.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides where the trifluoromethoxy group can increase efficacy and environmental stability.[1]

-

Materials Science: The compound can be incorporated into polymer formulations. The resulting materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for advanced coatings and specialty plastics.[1]

-

Organic Synthesis: It is a versatile building block for constructing complex organic molecules and various heterocyclic compounds that are important in multiple fields of chemical research.[2]

Exemplary Experimental Protocol: Synthesis of a Phenacyl Ester

This protocol demonstrates a typical application of 4-(trifluoromethoxy)phenacyl bromide as an alkylating agent.

-

Reactant Preparation: In a 50 mL flask, dissolve a carboxylic acid (e.g., benzoic acid, 5 mmol, 1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF, 20 mL).

-

Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 7.5 mmol, 1.5 eq), to the solution to form the carboxylate salt in situ. Stir for 15-20 minutes at room temperature.

-

Alkylation: Add a solution of 4-(trifluoromethoxy)phenacyl bromide (5 mmol, 1.0 eq) in DMF (5 mL) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature (or with gentle heating to 40-50°C if the reaction is sluggish) and monitor by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into ice-water (100 mL) to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude ester can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety, Handling, and Storage

As with all α-haloketones, 4-(trifluoromethoxy)phenacyl bromide is a hazardous substance and must be handled with appropriate care. These compounds are typically corrosive, skin and eye irritants, and potent lachrymators (tear-inducing agents).

| Hazard Information | Precautionary Measures and Storage |

| GHS Pictogram: GHS05 (Corrosion) | Engineering Controls: Use only in a well-ventilated chemical fume hood. |

| Signal Word: Danger | Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. |

| Hazard Statements: H314: Causes severe skin burns and eye damage. | Handling: Avoid all personal contact, including inhalation of dust.[4] Do not breathe dust.[5] Wash hands thoroughly after handling. |

| Precautionary Statements: P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | First Aid (Skin): Immediately remove all contaminated clothing. Rinse skin with plenty of water.[4] Seek immediate medical attention. |

| First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention. | |

| Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is 0-8°C.[1] Store locked up.[4] |

Conclusion

4-(Trifluoromethoxy)phenacyl bromide is more than a simple reagent; it is an enabling tool for chemical innovation. Its well-defined reactivity, combined with the beneficial properties imparted by the trifluoromethoxy group, ensures its continued relevance in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. By adhering to the synthetic protocols and safety guidelines detailed in this guide, researchers can effectively leverage this powerful building block to advance their scientific objectives.

References

-

4-(Trifluoromethoxy)phenacyl bromide. Chem-Impex International. [Link]

-

Synthesis of m-(Trifluoromethyl)phenacyl Bromide. PrepChem. [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances. [Link]

-

Phenacyl bromide. Organic Syntheses. [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]

-

Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

-

Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

-

SAFETY DATA SHEET: Phenacyl bromide. Carl Roth. [Link]

-

Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Semantic Scholar. [Link]

Sources

A-Comprehensive-Technical-Guide-to-2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one

Abstract

This whitepaper provides an in-depth technical overview of 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one, a key reagent and building block in synthetic organic chemistry and drug discovery. Commonly known as 4-(Trifluoromethoxy)phenacyl bromide, this α-haloketone is valued for its trifluoromethoxy moiety, which imparts unique electronic properties and enhances the metabolic stability and lipophilicity of derivative molecules. This guide details the compound's nomenclature, physicochemical properties, a validated synthesis protocol, spectroscopic profile, and core reactivity. Furthermore, it explores its applications as a versatile alkylating agent and its role in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational to scientific rigor. The compound commonly referred to as 4-(Trifluoromethoxy)phenacyl bromide is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure.

-

IUPAC Name: 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone[1]

-

Common Names: 4-(Trifluoromethoxy)phenacyl bromide, 2-Bromo-4'-(trifluoromethoxy)acetophenone[1][2]

-

InChIKey: AOAGGWLQIILIIV-UHFFFAOYSA-N[1]

-

Canonical SMILES: C1=CC(=CC=C1C(=O)CBr)OC(F)(F)F[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental setups. The trifluoromethoxy group significantly influences these properties, lending increased lipophilicity and thermal stability.

| Property | Value | Source(s) |

| Appearance | White to off-white powder/crystalline solid | [3] |

| Melting Point | 48-55 °C | [3] |

| Purity | ≥98% (GC) | [3] |

| Solubility | Soluble in various organic solvents | [3] |

| Storage Conditions | Store at 0-8 °C, under an inert atmosphere | [3][4] |

Synthesis and Characterization

The synthesis of 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one is typically achieved through the α-bromination of the corresponding acetophenone precursor. This reaction is a cornerstone of synthetic organic chemistry.

Synthetic Pathway Visualization

The diagram below illustrates the standard synthetic route from 4'-(Trifluoromethoxy)acetophenone to the target compound. The reaction proceeds via an electrophilic addition of bromine to the enol or enolate form of the ketone.

Caption: Synthetic pathway for the bromination of the ketone.

Detailed Experimental Protocol: α-Bromination

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

4'-(Trifluoromethoxy)acetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (aqueous)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4'-(Trifluoromethoxy)acetophenone in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. Causality Insight: Slow, cooled addition prevents runaway reactions and minimizes the formation of dibrominated byproducts.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into ice-cold water. If a strong bromine color persists, quench with a small amount of sodium bisulfite solution until the color disappears.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and brine. Trustworthiness Check: This washing sequence removes residual acid and inorganic salts, ensuring the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white to off-white solid.

Spectroscopic Profile for Structural Verification

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Methylene protons (-CH₂Br) (singlet, ~4.4 ppm). |

| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Methylene carbon (~30 ppm), Trifluoromethoxy carbon (quartet, ~120 ppm, J ≈ 257 Hz). |

| ¹⁹F NMR | Singlet corresponding to the -OCF₃ group. |

| IR (Infrared) | Strong C=O stretch (~1700 cm⁻¹), C-F stretches (~1250-1150 cm⁻¹), C-Br stretch. |

| Mass Spec (MS) | Molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

Chemical Reactivity and Mechanistic Insights

As an α-haloketone, 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one is a potent electrophile and alkylating agent. The primary site of reactivity is the α-carbon bearing the bromine atom, which is susceptible to nucleophilic attack.

The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, which in turn increases the reactivity of the adjacent α-carbon towards nucleophiles. It is a valuable reagent for introducing the 4-(trifluoromethoxy)phenacyl group into various molecules, a common strategy in medicinal chemistry.[3]

Typical Sₙ2 Reaction Mechanism

The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, carboxylates, and phenols.

Caption: Generalized Sₙ2 reaction mechanism.

Applications in Research and Development

The unique combination of a reactive alkylating center and the desirable trifluoromethoxy group makes this compound a valuable intermediate in several fields.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the development of biologically active molecules.[3] The 4-(trifluoromethoxy)phenyl moiety is often incorporated into drug candidates to enhance properties like metabolic stability, membrane permeability, and binding affinity.

-

Agrochemicals: Similar to pharmaceuticals, it is used in the synthesis of new pesticides and herbicides where the trifluoromethoxy group can confer enhanced efficacy and favorable environmental persistence profiles.[3]

-

Materials Science: The compound can be incorporated into polymer matrices to impart properties such as increased thermal stability and chemical resistance.[3]

-

Organic Synthesis: It is a versatile building block for creating more complex molecular architectures through reactions like the Hantzsch pyridine synthesis or the formation of various heterocyclic compounds.

Safety, Handling, and Storage

Due to its reactivity, 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one must be handled with appropriate care.

-

Hazard Classification: The compound is classified as corrosive and causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] Many phenacyl halides are lachrymators (tear-producing agents).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[5]

-

Handling: Avoid breathing dust, mist, or vapors.[5] Wash hands and any exposed skin thoroughly after handling.[6]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Ingestion: Rinse mouth but do NOT induce vomiting. Seek immediate medical attention.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage is at refrigerator temperatures (2-8°C).

References

-

Ethanone, 2-bromo-1-(4-nitrophenyl)- - Substance Details. US EPA. [Link]

-

4'-(TRIFLUOROMETHYL)PHENACYL BROMIDE. ChemBK. [Link]

-

4'-(TRIFLUOROMETHYL)PHENACYL BROMIDE | 383-53-9. INDOFINE Chemical Company. [Link]

-

Ethanone, 2-bromo-1-phenyl-. NIST WebBook. [Link]

-

Ethanone, 2-bromo-1-(4-nitrophenyl)-. NIST WebBook. [Link]

-

2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. [Link]

-

2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. National Center for Biotechnology Information. [Link]

-

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-One, CAS No : 62932-94-9. Pharmaffiliates. [Link]

Sources

- 1. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one | C9H6BrF3O2 | CID 2778691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 383-53-9|2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one|BLD Pharm [bldpharm.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(Trifluoromethoxy)phenacyl Bromide: A Versatile Reagent for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(trifluoromethoxy)phenacyl bromide, a key building block in modern synthetic chemistry. Its unique combination of a reactive α-bromo ketone and an electron-withdrawing trifluoromethoxy group imparts distinct chemical properties that are highly valuable in the fields of medicinal chemistry, materials science, and agrochemical development. This document will delve into the synthesis, chemical properties, reactivity, and applications of this versatile reagent, offering practical insights and detailed protocols for its effective utilization.

Introduction: The Strategic Advantage of the Trifluoromethoxy Group

4-(Trifluoromethoxy)phenacyl bromide, also known as 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one, has emerged as a significant reagent for the introduction of the trifluoromethoxy (-OCF₃) moiety into organic molecules. The -OCF₃ group is a highly sought-after functional group in drug discovery and materials science due to its unique electronic properties and metabolic stability.[1] Unlike its trifluoromethyl (-CF₃) analog, the trifluoromethoxy group is a "super-lipophilic" substituent that can enhance a molecule's membrane permeability and binding affinity to biological targets.[1] The presence of this group, coupled with the reactive α-bromo ketone, makes 4-(trifluoromethoxy)phenacyl bromide a powerful tool for creating novel chemical entities with enhanced properties.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(trifluoromethoxy)phenacyl bromide is characterized by a benzene ring substituted with a trifluoromethoxy group at the para position and a bromoacetyl group. This arrangement of functional groups dictates its reactivity and physical characteristics.

Table 1: Physicochemical Properties of 4-(Trifluoromethoxy)phenacyl bromide

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrF₃O₂ | |

| Molecular Weight | 283.04 g/mol | |

| CAS Number | 103962-10-3 | |

| Appearance | White to off-white powder | |

| Melting Point | 48-55 °C | |

| Solubility | Soluble in various organic solvents |

Synthesis of 4-(Trifluoromethoxy)phenacyl Bromide

The most common and direct method for the synthesis of 4-(trifluoromethoxy)phenacyl bromide is the α-bromination of the corresponding acetophenone derivative, 4'-(trifluoromethoxy)acetophenone. Several brominating agents can be employed, each with its own advantages in terms of yield, safety, and reaction conditions.

Bromination using N-Bromosuccinimide (NBS)

A widely used method involves the reaction of 4'-(trifluoromethoxy)acetophenone with N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid or a radical initiator.

Experimental Protocol: Synthesis via NBS Bromination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-(trifluoromethoxy)acetophenone (1.0 eq.) in a suitable solvent such as ethyl acetate.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., Amberlyst 15 ion exchange resin).

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40°C) and stir for several hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst is used, filter it off. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/dichloromethane) to yield 4-(trifluoromethoxy)phenacyl bromide as a white to off-white solid.

Bromination using Elemental Bromine

Direct bromination with elemental bromine (Br₂) is another effective method, often carried out in a suitable solvent like methanol or acetic acid. This method requires careful handling due to the corrosive and toxic nature of bromine.

Caption: General scheme for the synthesis of 4-(trifluoromethoxy)phenacyl bromide.

Reactivity and Mechanistic Insights

The reactivity of 4-(trifluoromethoxy)phenacyl bromide is dominated by the electrophilic nature of the α-carbon and the carbonyl carbon.

SN2 Reactions: A Potent Alkylating Agent

The primary mode of reactivity for 4-(trifluoromethoxy)phenacyl bromide is as a potent electrophile in bimolecular nucleophilic substitution (SN2) reactions. The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack by stabilizing the transition state. The electron-withdrawing trifluoromethoxy group further increases the electrophilicity of the α-carbon.

Caption: Generalized SN2 reaction mechanism with 4-(trifluoromethoxy)phenacyl bromide.

This high reactivity makes it an excellent reagent for the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

Synthesis of Heterocycles: The Hantzsch Thiazole Synthesis

A classic and highly valuable application of phenacyl bromides is in the synthesis of thiazole rings via the Hantzsch thiazole synthesis.[2] In this reaction, 4-(trifluoromethoxy)phenacyl bromide is condensed with a thioamide, such as thiourea, to form the corresponding 2-aminothiazole derivative.

Mechanism of the Hantzsch Thiazole Synthesis

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic α-carbon of 4-(trifluoromethoxy)phenacyl bromide in an SN2 reaction, displacing the bromide ion to form an isothiourea intermediate.

-

Cyclization: The nitrogen atom of the isothiourea intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Caption: Key steps in the Hantzsch thiazole synthesis.

Spectroscopic Characterization

The structural elucidation of 4-(trifluoromethoxy)phenacyl bromide and its reaction products relies heavily on modern spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 4-(Trifluoromethoxy)phenacyl bromide

| Technique | Feature | Expected Chemical Shift / Frequency | Interpretation |

| ¹H NMR | -CH₂-Br | ~4.4 ppm (s) | Singlet for the two equivalent protons of the bromomethyl group, deshielded by the adjacent carbonyl and bromine. |

| Aromatic-H | ~7.3-8.1 ppm (m) | Complex multiplet for the aromatic protons, split into two doublets due to para-substitution. | |

| ¹³C NMR | -CH₂-Br | ~30-35 ppm | Carbon of the bromomethyl group. |

| Aromatic-C | ~120-135 ppm | Aromatic carbons. | |

| C-OCF₃ | ~150-155 ppm | Aromatic carbon attached to the trifluoromethoxy group. | |

| C=O | ~190 ppm | Carbonyl carbon. | |

| ¹⁹F NMR | -OCF₃ | ~ -58 ppm (s) | Singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. |

| IR | C=O stretch | ~1700 cm⁻¹ | Strong absorption characteristic of an aryl ketone. |

| C-Br stretch | ~600-700 cm⁻¹ | Absorption in the fingerprint region. | |

| MS | Molecular Ion (M⁺) | m/z 282/284 | Isotopic pattern characteristic of a monobrominated compound (¹⁹Br/⁸¹Br ≈ 1:1). |

| M - Br | m/z 203 | Loss of a bromine radical. | |

| M - COCH₂Br | m/z 161 | Fragment corresponding to the 4-(trifluoromethoxy)phenyl cation. |

Applications in Research and Development

The unique properties of 4-(trifluoromethoxy)phenacyl bromide make it a valuable building block in several areas of chemical research.

Medicinal Chemistry and Drug Development

The incorporation of the trifluoromethoxy group can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] 4-(Trifluoromethoxy)phenacyl bromide serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, receptor antagonists, and antimicrobial agents. The thiazole moiety, readily accessible from this reagent, is a common scaffold in many approved drugs.

Materials Science

In materials science, the introduction of fluorinated groups can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers and other materials. 4-(Trifluoromethoxy)phenacyl bromide can be used to modify existing polymers or as a monomer in the synthesis of novel fluorinated polymers with tailored properties for applications in coatings, electronics, and advanced composites.

Safety, Handling, and Toxicology

4-(Trifluoromethoxy)phenacyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: Like other α-haloketones, it is a potent lachrymator, causing severe irritation to the eyes, skin, and respiratory tract. Ingestion and inhalation can be harmful.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(Trifluoromethoxy)phenacyl bromide is a highly versatile and reactive intermediate that provides a convenient route for the introduction of the valuable trifluoromethoxy group into organic molecules. Its utility in the synthesis of complex organic molecules, particularly heterocycles, makes it an indispensable tool for researchers in drug discovery, materials science, and agrochemical development. A thorough understanding of its synthesis, reactivity, and safe handling procedures is crucial for its effective and responsible use in the laboratory.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. Available at: [Link]

- Google Patents. EP1546126B1 - Process for producing trifluoromethyl-substituted 2-alkoxyacetophenone derivatives.

-

ResearchGate. Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds | Request PDF. Available at: [Link]

-

National Center for Biotechnology Information. Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. Available at: [Link]

-

ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available at: [Link]

Sources

The Fluorine Effect: Reactivity & Synthesis of Trifluoromethoxy Phenacyl Bromides

Executive Summary

The trifluoromethoxy group (

This guide provides an in-depth analysis of the 4-(trifluoromethoxy)phenacyl bromide scaffold. It details the electronic profiling of the

Part 1: Electronic & Physicochemical Profiling

To manipulate the reactivity of 4-(trifluoromethoxy)phenacyl bromide, one must first understand the unique electronic signature of the

The Orthogonal Conformation

The reactivity is governed by a counter-intuitive conformational preference. In anisole (

Consequence: The resonance donation (

Quantitative Substituent Effects

The following table contrasts

| Substituent | Hammett | Hansch | Effect on |

| +0.35 | +1.04 | Strong Activation | |

| +0.54 | +0.88 | Strong Activation | |

| +0.23 | +0.71 | Moderate Activation | |

| -0.27 | -0.02 | Deactivation | |

| 0.00 | 0.00 | Baseline |

Data Sources: Hansch-Leo Parameters [1]; Hammett Constants [2].

Structural Visualization

The diagram below illustrates the electronic and steric forces at play.

Figure 1: The "Orthogonal Lock" mechanism preventing resonance donation, maximizing electron withdrawal at the reaction center.

Part 2: Synthesis of the Scaffold

Objective: Synthesize 4-(trifluoromethoxy)phenacyl bromide (2-bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one).

Challenge: Traditional bromination using elemental bromine (

Safety Protocol (Lachrymator Warning)

-

Hazard: Phenacyl bromides are potent lachrymators (tear gas agents).

-

Engineering Controls: All operations must occur in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills.

Step-by-Step Methodology

Reagents:

-

4'-(Trifluoromethoxy)acetophenone (1.0 equiv)[4]

-

N-Bromosuccinimide (NBS) (1.1 equiv)[2]

-

Amberlyst-15 resin (100 mg per mmol substrate)

-

Ethyl Acetate (EtOAc) (Solvent, 3 mL per mmol)

Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-(trifluoromethoxy)acetophenone in EtOAc.

-

Addition: Add NBS (1.1 equiv) and Amberlyst-15 resin.[2]

-

Reaction: Heat the mixture to 40°C . Monitor by TLC (Hexane/EtOAc 4:1).

-

Checkpoint: The starting material (

) should disappear; product (

-

-

Workup (Filtration): Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst resin and succinimide byproduct.

-

Concentration: Evaporate the filtrate under reduced pressure.

-

Purification: If necessary, recrystallize from Hexane/EtOAc.

-

Expected Yield: 85–92%.

-

Appearance: White to off-white crystalline solid.

-

Part 3: Reactivity – The Hantzsch Thiazole Synthesis[1][5]

The primary utility of this scaffold is the synthesis of 2-aminothiazoles via the Hantzsch reaction. The electron-deficient nature of the

Reaction Mechanism

The reaction proceeds via two distinct stages:[1][5][6][7]

-

Intermolecular Substitution: The sulfur atom of the thioamide/thiourea attacks the

-carbon (S -

Intramolecular Cyclization: The amide nitrogen attacks the ketone carbonyl, followed by dehydration to aromatize the ring.

Experimental Protocol: Synthesis of 4-(4-(trifluoromethoxy)phenyl)thiazol-2-amine

Reagents:

-

4-(Trifluoromethoxy)phenacyl bromide (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (Absolute, 5 mL)

Workflow:

-

Mixing: Combine the phenacyl bromide and thiourea in a reaction vial with Ethanol.

-

Reflux: Heat to reflux (78°C) for 1–2 hours.

-

Observation: The solid starting materials will dissolve, and a precipitate (the hydrobromide salt of the thiazole) often forms upon cooling.

-

-

Neutralization: Cool to room temperature. Pour the mixture into 5% aqueous

(20 mL) to liberate the free base. -

Isolation: Filter the resulting precipitate. Wash with water (

mL) and cold ethanol ( -

Drying: Dry under vacuum.[4]

-

Self-Validation: Purity can be checked via melting point and

H NMR.[8] The thiazole proton (

-

Pathway Visualization

Figure 2: The stepwise assembly of the thiazole ring. The electron-withdrawing OCF3 group accelerates Step 1.

Part 4: Medicinal Chemistry Implications[1][5][9]

Why prioritize the

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the group resistant to cytochrome P450 oxidation. The para-position, usually a "soft spot" for metabolic attack, is effectively blocked [4].

-

Lipophilicity Modulation: As noted in the electronic profiling,

significantly increases LogP ( -

Conformational Biasing: The orthogonal twist of the

group can lock the molecule into a specific conformation that may fit better into hydrophobic pockets of enzymes or receptors (e.g., kinase inhibitors).

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Establishes values for ).

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link

- Das, B., et al. (2007). "Amberlyst-15 catalyzed efficient synthesis of -bromoketones using NBS". Catalysis Communications, 8(3), 535-538. (Basis for the solid-acid protocol).

- Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility". ChemMedChem, 13(1), 35-48. (Review of metabolic stability).

-

Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition". Science, 317(5846), 1881-1886. Link

Sources

- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)phenacyl bromide synthesis - chemicalbook [chemicalbook.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. EP1546126B1 - Process for producing trifluoromethyl-substituted 2-alkoxyacetophenone derivatives - Google Patents [patents.google.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

Technical Guide: 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanone

Precision Nomenclature, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary

2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanone (CAS: 103962-10-3) is a critical electrophilic building block in modern drug discovery.[1] It serves as a primary intermediate for introducing the trifluoromethoxy (

In medicinal chemistry, the

-

Lipophilicity Modulation: It increases

without the steric bulk of a tert-butyl group.[1] -

Metabolic Stability: The strong C-F bonds resist oxidative metabolism (P450).[1]

-

Conformational Bias: The group often adopts an orthogonal conformation relative to the aromatic ring, influencing binding affinity.[1]

This guide provides a definitive reference for the nomenclature, synthesis, and safe handling of this lachrymatory alkylating agent.[1]

Part 2: Nomenclature & Identification Matrix

The prompt requests "Synonyms," but for a researcher, precision is paramount. Below is the authoritative identification matrix categorizing names by their utility (Database searching vs. Bench communication).

Table 1: Nomenclature Hierarchy

| Category | Identifier / Synonym | Context of Use |

| IUPAC Name | 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone | Official publications & patents.[1] |

| Common Chemical Name | 2-Bromo-4'-(trifluoromethoxy)acetophenone | Most common bench/lab term.[1] |

| Functional Class | 4-(Trifluoromethoxy)phenacyl bromide | Used when discussing reactivity (alkylation).[1] |

| CAS Registry Number | 103962-10-3 | Procurement and regulatory searches.[1] |

| InChI Key | AOAGGWLQIILIIV-UHFFFAOYSA-N | Digital database indexing.[1] |

| SMILES | C1=CC(=CC=C1C(=O)CBr)OC(F)(F)F | Chemoinformatics & docking studies. |

| Beilstein/Reaxys ID | 465946 | Legacy literature search.[1] |

Visualization: Nomenclature & Structural Logic

The following diagram illustrates the structural decomposition of the molecule to explain its naming conventions.

Part 3: Chemical Properties & Stability[1]

Understanding the physicochemical profile is essential for reaction planning.[1] The

| Property | Value | Implication for Research |

| Molecular Weight | 283.04 g/mol | Calculation of stoichiometry.[1] |

| Physical State | White to off-white solid | If yellow/orange, free bromine ( |

| Melting Point | 56-60 °C | Low MP; store in fridge to prevent fusion/degradation.[1] |

| Reactivity | Strong Electrophile | Reacts rapidly with nucleophiles (amines, thiols).[1] |

| Stability | Light/Moisture Sensitive | Store under Argon. Hydrolyzes to the |

Part 4: Synthesis & Quality Control

Expert Insight: While elemental bromine (

Protocol: Regioselective Bromination (The Method)

This method minimizes over-bromination and avoids handling liquid bromine.[1]

Reagents:

-

4'-(Trifluoromethoxy)acetophenone (Precursor, CAS: 85013-98-5)[1]

-

Copper(II) Bromide (

)[1] -

Solvent: Ethyl Acetate (EtOAc) or Chloroform (

)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 4'-(trifluoromethoxy)acetophenone in EtOAc (approx. 5 mL per mmol).

-

Addition: Add 2.0 eq of

to the reaction flask. The solution will turn distinctively green/black.[1] -

Reflux: Heat the heterogeneous mixture to reflux (

) with vigorous stirring. -

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The disappearance of the starting ketone and the formation of a less polar spot indicates completion (usually 2–4 hours).[1]

-

Workup: Cool to room temperature. Filter off the white

solid through a Celite pad.[1] -

Purification: Concentrate the filtrate. If the solid is off-white, recrystallize from Hexane/Ether.[1]

Quality Control (Self-Validating System)

Before using this reagent in the next step, verify purity using NMR.[1] Impure

-

NMR Diagnostic Signal: Look for a singlet around

Part 5: Applications in Drug Discovery[1]

The primary utility of 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone is the construction of 5-membered heterocycles containing the 4-(trifluoromethoxy)phenyl group.[1]

Key Reaction: Hantzsch Thiazole Synthesis

This is the most reliable application.[1] Condensation with thioamides yields thiazoles, a scaffold found in numerous kinase inhibitors and GPCR ligands.[1]

Visualization: Heterocycle Synthesis Pathway

The following diagram maps the transformation from the bromide to bioactive scaffolds.[1]

Other Applications:

-

Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridine.[1]

-

Indoles: Bischler-Möhlau indole synthesis (reaction with excess aniline).[1]

Part 6: Handling & Safety (Lachrymator Warning)

CRITICAL SAFETY NOTICE: This compound is a Lachrymator (tear gas agent) and a Corrosive .[1] It causes severe skin burns and eye damage.[1]

Standard Operating Procedure (SOP):

-

Engineering Controls: ALWAYS handle inside a functioning fume hood.

-

Decontamination: Have a "quench bath" ready containing 10% aqueous Sodium Thiosulfate (

) or Sodium Bisulfite.[1] This neutralizes active alkylating agents.[1] -

Glassware: Rinse all glassware (flasks, spatulas) with the thiosulfate solution before removing them from the hood to the wash station.[1]

-

PPE: Double nitrile gloves are recommended.[1] If the solid touches gloves, change them immediately;

-bromo ketones permeate nitrile relatively quickly.[1]

References

-

PubChem. (n.d.).[1] 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one (CID 2778691).[1] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

-

King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide.[1] The Journal of Organic Chemistry, 29(12), 3459–3461.[1] (Foundational reference for the CuBr2 protocol cited in Part 4).

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Source for OCF3 bioisostere properties).[1]

Sources

Technical Guide: Electrophilicity & Reactivity of 4-(Trifluoromethoxy)phenacyl bromide

This guide provides an in-depth technical analysis of 4-(Trifluoromethoxy)phenacyl bromide , focusing on its electrophilic nature, mechanistic reactivity, and application in high-value synthetic and medicinal chemistry workflows.

Executive Summary

4-(Trifluoromethoxy)phenacyl bromide (also known as 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethanone) is a specialized

This compound serves as a critical "warhead" in covalent drug discovery (targeting cysteine residues) and a linchpin intermediate in the synthesis of bioactive heterocycles like thiazoles and imidazoles. This guide details its electronic profile, validated synthesis protocols, and kinetic reactivity assessments.

Molecular Architecture & Electronic Profile

The reactivity of this molecule is dictated by the synergy between the phenacyl bromide core and the para-substituted

The Trifluoromethoxy Effect

Unlike a standard methoxy group (

-

Inductive Effect (

): The high electronegativity of the three fluorine atoms pulls electron density through the -

Resonance Effect (

vs

Table 1: Comparative Electronic & Physicochemical Parameters

| Substituent | Hammett | Hansch | Electronic Nature | Effect on |

| 0.00 | 0.00 | Neutral | Baseline | |

| -0.27 | -0.02 | Donor (Deactivating) | Decreased | |

| 0.54 | 0.88 | Strong EWG | Significantly Increased | |

| 0.35 | 1.04 | Moderate EWG | Increased + High Lipophilicity |

Reactivity Landscape

The molecule possesses two distinct electrophilic sites:

-

-Carbon (

-

Carbonyl Carbon (

): A "hard" electrophile. Susceptible to attack by hard nucleophiles (e.g., alkoxides, amines) or reduction.

Mechanistic Applications in Drug Discovery

Hantzsch Thiazole Synthesis

This is the most robust application of 4-(trifluoromethoxy)phenacyl bromide. It reacts with thioamides (or thiourea) to form 2,4-disubstituted thiazoles. This reaction is thermodynamically driven by the formation of the stable aromatic thiazole ring.[2]

Mechanism:

-

Displacement: The sulfur of the thioamide attacks the

-

Cyclization: The amide nitrogen attacks the carbonyl carbon.[3]

-

Dehydration: Loss of water drives aromatization.

Covalent Cysteine Targeting

In chemoproteomics, this compound acts as a cysteine-reactive probe. The reaction is irreversible under physiological conditions. The

Experimental Protocols

Protocol A: Synthesis of 4-(Trifluoromethoxy)phenacyl bromide

Objective: Selective bromination of 4'-(trifluoromethoxy)acetophenone. Safety: Product is a potent lachrymator. Work in a fume hood.

-

Reagents:

-

4'-(Trifluoromethoxy)acetophenone (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) or

(catalytic) -

Solvent: Acetonitrile (

) or Ethyl Acetate.

-

-

Procedure:

-

Dissolve ketone in

(0.5 M). -

Add p-TsOH and NBS.

-

Reflux at 80°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (

) is less polar than the starting material. -

Purification: Cool to RT. Remove solvent in vacuo. Redissolve in

, wash with water (

-

-

Validation:

-

1H NMR (

): Look for the disappearance of the methyl singlet (

-

Protocol B: Kinetic Reactivity Assay (GSH Alkylation)

Objective: Determine the second-order rate constant (

-

Setup:

-

Prepare a 10 mM stock of the phenacyl bromide in DMSO.

-

Prepare a 10 mM stock of GSH in Phosphate Buffer (pH 7.4).

-

-

Execution:

-

Mix reagents in a UV-transparent cuvette or NMR tube to final concentrations: [Electrophile] = 100

M, [GSH] = 1 mM (Pseudo-first-order conditions). -

Detection: Monitor the decay of the phenacyl bromide (HPLC-UV at 254 nm) or the consumption of free thiol (Ellman's reagent assay) over time.

-

-

Calculation:

-

Plot

vs. time. -

Slope =

. - .

-

Self-Validation Check: The reaction should follow first-order kinetics (

). Deviations suggest competing hydrolysis or insolubility.

-

References

-

Electronic Effects of the Trifluoromethoxy Group

-

General Reactivity of

-Haloketones- Title: The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis.

- Source:Molecules / NIH PMC.

-

URL:[Link]

-

Hantzsch Thiazole Synthesis Methodology

-

Hammett Constants & Substituent Effects

Sources

- 1. 4-(Trifluoromethyl)phenacyl bromide One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. hammett substituent constants: Topics by Science.gov [science.gov]

The Trifluoromethoxy Motif in Medicinal Chemistry: Physicochemical Modulation and Biological Impact

[1][2][3][4][5][6]

Executive Summary

The trifluoromethoxy group (

This guide provides a technical deep-dive into the biological activities driven by the

Physicochemical Architecture: The "Fluorine Effect"[7]

To understand the biological activity of

The Orthogonal Conformation

Unlike the methoxy group (

-

Mechanism: This twist is driven by the anomeric effect (specifically, the

hyperconjugative interaction) and the steric bulk of the fluorine atoms.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Biological Implication: This "twist" allows

compounds to fit into hydrophobic pockets that require a non-planar ligand, often improving selectivity against off-target planar receptors.

Lipophilicity and Electronic Parameters

The

Table 1: Comparative Hansch and Electronic Parameters

| Substituent | Hansch | Hammett | Field Effect ( | Resonance Effect ( |

| 0.00 | 0.00 | 0.00 | 0.00 | |

| -0.02 | -0.27 | 0.29 | -0.56 | |

| +0.88 | +0.54 | 0.38 | 0.16 | |

| +1.04 | +0.35 | 0.38 | -0.03 | |

| +0.71 | +0.23 | 0.42 | -0.19 |

Data Source: Hansch, C., et al. Chem. Rev. 1991.

Key Insight: The

Metabolic Stability: The Oxidative Blockade

One of the primary reasons for incorporating

Mechanism of Stability

The

-

C-F Bond Strength: The

bond (approx. 116 kcal/mol) is significantly stronger than the -

Electronic Deactivation: The strong electron-withdrawing nature of the three fluorine atoms reduces the electron density on the oxygen atom. This prevents the initial formation of the radical cation intermediate required for CYP450-mediated O-dealkylation.

Decision Logic for Bioisosteric Replacement

The following decision tree outlines when to deploy

Figure 1: Strategic decision tree for introducing trifluoromethoxy groups during SAR campaigns.

Therapeutic Case Studies

CNS Agents: Riluzole (Rilutek)

Indication: Amyotrophic Lateral Sclerosis (ALS).[5]

Role of

-

Permeability: The high lipophilicity (

) allows the drug to rapidly cross the Blood-Brain Barrier. -

Mechanism: Riluzole inhibits glutamate release and modulates voltage-gated

channels. The

Figure 2: Simplified mechanism of action for Riluzole, highlighting the upstream blockade of Na+ channels facilitated by the lipophilic -OCF3 moiety.

Oncology: Sonidegib (Odomzo)

Indication: Basal Cell Carcinoma.

Role of

Experimental Protocols (Self-Validating Systems)

To confirm the biological advantages of

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability gain of

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compounds (

final conc). -

Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

-

Pre-Incubation: Mix

HLM (final 0.5 mg/mL) with PBS buffer (pH 7.4). Add -

Initiation: Add

NADPH regenerating system to start the reaction. -

Sampling: At

min, remove -

Quenching: Immediately dispense into

ice-cold Acetonitrile (containing Tolbutamide internal standard). -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Self-Validation Criteria:

-

Verapamil Control: Must show

depletion by 30 mins. If not, microsomes are inactive. -

Warfarin Control: Must show

depletion by 60 mins. -

Mass Balance: Monitor for metabolite peaks. For

, look for [M-14]+ (demethylation). For

Protocol B: Lipophilicity Assessment (ChromLogD)

Objective: Accurately measure lipophilicity without octanol-water emulsion issues common with super-lipophilic compounds.

Method: CHI (Chromatographic Hydrophobicity Index) on Reverse-Phase HPLC.

-

Column: C18 Reverse Phase (e.g., Luna C18).

-

Mobile Phase: A: 50mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

-

Calibration: Run a standard set of drugs with known LogP (e.g., Theophylline, Toluene, Triphenylene).

-

Calculation: Plot Retention Time (

) vs. Known LogP. Extrapolate LogD for the

Synthetic Accessibility Note

While this guide focuses on biological activity, access to these compounds is the primary bottleneck.

-

Traditional: Chlorination of anisoles followed by Swarts reaction (

)—harsh and industrially difficult. -

Modern (Recommended): Silver-mediated oxidative trifluoromethoxylation.

-

Reagent:

(prepared in situ from -

Conditions: Mild, room temperature, compatible with late-stage functionalization.

-

References

-

Physicochemical Properties: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Riluzole Mechanism: Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241. Link

-

Metabolic Stability: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Synthetic Methods: Tlili, A., et al. (2016). The Trifluoromethoxy Group: Properties and Synthetic Methodologies. Angewandte Chemie International Edition, 55(42), 13126-13160. Link

-

Sonidegib Data: Pan, S., et al. (2010). Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist. ACS Medicinal Chemistry Letters, 1(3), 130–134. Link

Technical Guide: Phenacyl Bromides as Alkylating Agents

Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Process Scientists, and Analytical Researchers

Executive Summary: The "Super-Electrophile" Profile

Phenacyl bromides (

This guide moves beyond standard textbook definitions to explore the mechanistic nuances, orthogonal protecting group strategies, and heterocycle synthesis protocols that make phenacyl bromides indispensable in modern medicinal chemistry.

Mechanistic Underpinnings & Reactivity

The Orbital Interaction

Unlike simple alkyl bromides, phenacyl bromide reactivity is governed by the overlap between the

Substituent Effects (Hammett Correlation)

The electronic nature of the phenyl ring significantly modulates reactivity. Counter-intuitively to simple inductive models, electron-donating groups (EDGs) on the phenyl ring can actually enhance reaction rates with certain nucleophiles (like anilines or thioureas) by stabilizing the developing positive charge character in the transition state [2].

Table 1: Comparative Second-Order Rate Constants (

| Substituent (para-position) | Electronic Effect ( | Rate Constant ( | Relative Reactivity |

| -OCH | Electron Donating | 3.15 | High |

| -CH | Weakly Donating | 2.50 | Moderate-High |

| -H | Neutral | 1.85 | Baseline |

| -NO | Electron Withdrawing | Variable depending on nucleophile | Low (with Aniline) |

Data interpolated from kinetic studies [2].

Visualization: The Transition State

The following diagram illustrates the concerted backside attack and the stabilizing orbital interaction.

Figure 1: Mechanistic pathway of phenacyl alkylation highlighting the stabilized transition state.

Synthetic Application: Heterocycle Construction

The most prevalent application in drug discovery is the Hantzsch Thiazole Synthesis . This reaction is critical for generating thiazole-linked hybrids, a scaffold found in numerous anticancer and antiviral candidates [3].

Protocol: Synthesis of 2-Aminothiazoles

This protocol utilizes phenacyl bromide and thiourea to generate 2-aminothiazole derivatives.

Materials:

-

Phenacyl Bromide (1.0 eq)[1]

-

Thiourea (1.2 eq)[1]

-

Ethanol (Absolute)

-

Sodium Acetate (Optional buffer)

Step-by-Step Methodology:

-

Preparation: Dissolve phenacyl bromide (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add thiourea (12 mmol) slowly to the stirring solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.

-

Neutralization: Basify the mixture with aqueous ammonium hydroxide (10%) to pH 8–9 to liberate the free base.

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/water.

Figure 2: The Hantzsch Thiazole synthesis pathway involving S-alkylation followed by cyclocondensation.

Orthogonal Protecting Group Strategy

In complex peptide or small molecule synthesis, the Phenacyl (Pac) Ester serves as a robust protecting group for carboxylic acids.[2]

Why Phenacyl Esters?

-

Stability: Stable to acidic conditions (TFA, HCl) used to remove Boc groups.

-

Orthogonality: Cleaved under neutral or slightly basic conditions using Zinc/Acetic acid or via photolysis, leaving other esters (methyl, ethyl, benzyl) intact [4].

Deprotection Protocol (Zn/AcOH)

-

Dissolution: Dissolve the phenacyl ester substrate in glacial acetic acid (or AcOH/DMF mixture for solubility).

-

Reduction: Add activated Zinc dust (10–20 eq) at room temperature.

-

Reaction: Stir vigorously for 1–3 hours. The mechanism involves electron transfer to the ketone, fragmentation, and release of the carboxylate and acetophenone.

-

Workup: Filter off excess Zinc. Concentrate the filtrate. Partition between EtOAc and water to isolate the free acid.

Analytical Chemistry: Fatty Acid Derivatization

Phenacyl bromide is a standard derivatization reagent for the HPLC analysis of fatty acids.[3] Fatty acids lack a strong UV chromophore; alkylation with phenacyl bromide introduces a phenyl ketone allowing sensitive detection at 254 nm [5].

-

Reagents: Phenacyl bromide, Triethylamine (catalyst/base), Acetone/Acetonitrile.

-

Conditions: Heat at 50°C for 30–60 mins.

-

Detection Limit: Can achieve picomole sensitivity.

Safety & Handling (Critical)

Warning: Phenacyl bromide is a potent lachrymator (tear gas agent) and skin corrosive.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically destroy the alkyl bromide before cleaning.

-

First Aid:

-